molecular formula C17H19ClN2O3 B4523840 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B4523840
M. Wt: 334.8 g/mol
InChI Key: UWZPJRHGTFATHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid functional group. The presence of the indole nucleus, which is a significant heterocyclic system, makes this compound particularly interesting due to its potential biological activities .

Chemical Reactions Analysis

1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can undergo several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[3-(4-chloroindol-1-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-2-1-3-15-13(14)6-10-19(15)11-7-16(21)20-8-4-12(5-9-20)17(22)23/h1-3,6,10,12H,4-5,7-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZPJRHGTFATHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 5
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1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

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